o-Propionotoluidide, 6'-chloro-3-(diethylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “C 3118” is known as 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline. This compound is a solid with a molecular weight of 396.83. It has significant applications in the field of neurodegenerative diseases, particularly in research related to Huntington’s disease and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves the reaction of 4-chlorobenzoyl chloride with 1-piperazine, followed by nitration of the resulting product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in protein aggregation and inclusion formation in cellular models.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases like Huntington’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by promoting the formation of protein inclusions in cells. This mechanism is particularly relevant in the context of neurodegenerative diseases, where misfolded proteins accumulate and form aggregates. The compound helps in reducing the toxicity associated with these aggregates, thereby providing a potential therapeutic approach.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline (B2)
- 4-Chlorobenzoyl chloride
- 1-Piperazine
Uniqueness
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline is unique due to its dual role in promoting inclusion formation and reducing toxicity in neurodegenerative diseases. Unlike other compounds that either promote aggregation or reduce toxicity, this compound achieves both, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
102504-63-2 |
---|---|
Molecular Formula |
C14H22Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)10-9-13(18)16-14-11(3)7-6-8-12(14)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
InChI Key |
PSDSHSSAFKPTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.